Cefcanel daloxate hydrochloride is recognized by its Chemical Abstracts Service number 97275-40-6. As a prodrug, it is converted into its active form, cefcanel, upon administration. This compound exhibits significant activity against Gram-positive bacteria and certain Gram-negative organisms, including Haemophilus influenzae .
The synthesis of cefcanel daloxate involves several key steps that typically include the formation of the beta-lactam ring characteristic of cephalosporins. While specific synthetic pathways may vary, a general approach includes:
Technical parameters such as temperature, pH, and reaction times are critical in optimizing yield and purity during synthesis but are often proprietary to specific manufacturers.
Cefcanel daloxate features a complex molecular structure typical of cephalosporins. Its core structure includes:
The molecular formula for cefcanel daloxate hydrochloride is typically represented as , indicating its composition includes carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine .
Cefcanel daloxate undergoes various chemical reactions that are essential for its function as an antibiotic:
Cefcanel daloxate exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. The mechanism involves:
In vitro studies have demonstrated that cefcanel daloxate maintains efficacy against various strains of bacteria due to its ability to circumvent some resistance mechanisms .
Cefcanel daloxate exhibits several notable physical and chemical properties:
Cefcanel daloxate has several scientific applications primarily within the field of medicine:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: